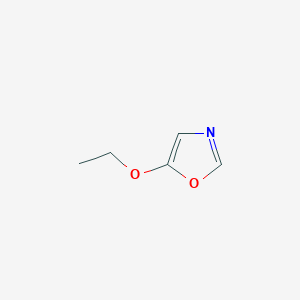

5-Ethoxyoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-7-5-3-6-4-8-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMZAQRFVVJHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10318284 | |

| Record name | 5-Ethoxyoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15031-12-6 | |

| Record name | NSC328212 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Ethoxyoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Ethoxyoxazole and Its Functionalized Derivatives

Classical and Established Synthetic Routes to 5-Ethoxyoxazoles

Traditional methods for the synthesis of the oxazole (B20620) ring are foundational in organic chemistry. These routes often involve the cyclization of acyclic precursors through dehydration reactions, providing reliable access to the core structure.

Dehydrocyclization Processes of N-Acylglycine and N-Acylalanine Esters

One of the most classical methods for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the dehydrocyclization of 2-acylamino-ketones. researchgate.netwikipedia.orgsynarchive.com This intramolecular condensation followed by dehydration is typically catalyzed by a cyclodehydrating agent. wikipedia.org Common reagents used to facilitate this transformation include sulfuric acid, polyphosphoric acid, and phosphorus oxychloride. ijpsonline.compharmaguideline.com

A related approach is the direct cyclodehydration of N-acylamino esters. For instance, a patented method describes the ring-closure reaction of N-ethoxalyl-α-aminopropionic acid ethyl ester in a system containing phosphorus oxychloride and triethylamine, with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), to produce a 4-methyl-5-ethoxyoxazole derivative. google.com This process exemplifies the direct conversion of a suitably functionalized amino acid derivative into the 5-ethoxyoxazole ring system. The reaction mechanism involves the activation of the amide carbonyl by the dehydrating agent, followed by nucleophilic attack from the enol or enolate form of the ester, leading to the oxazole ring after elimination of water. ijpsonline.com

Aza-Wittig Reaction Approaches in Oxazole Formation

The Aza-Wittig reaction provides an efficient route to 5-ethoxyoxazoles. acs.org This reaction involves the formation of an iminophosphorane, which then undergoes an intramolecular reaction to form the oxazole ring. scispace.com The process typically starts from an azide, such as ethyl azidoacetate, which reacts with triphenylphosphine (B44618) to generate the corresponding iminophosphorane. acs.orgresearchgate.net

The iminophosphorane is then reacted with an acyl chloride in the presence of a base like triethylamine. This leads to the formation of an intermediate imidoyl chloride, which subsequently undergoes ring closure across the ester carbonyl oxygen to yield the 4-unsubstituted this compound. researchgate.net The yields of these reactions are generally good and are influenced by the nature of the substituents on the acyl chloride. For example, better yields are often obtained with meta- or para-substituted benzoyl chlorides compared to ortho-substituted ones. researchgate.net

This methodology is a powerful tool for constructing the this compound core, particularly for derivatives with various substituents at the 2-position, as dictated by the choice of acyl chloride. acs.org

| Entry | R Group in Acyl Chloride | Product | Yield (%) |

| 1 | Phenyl | 5-Ethoxy-2-phenyloxazole | 85 |

| 2 | 4-Methylphenyl | 5-Ethoxy-2-(4-methylphenyl)oxazole | 88 |

| 3 | 4-Methoxyphenyl | 5-Ethoxy-2-(4-methoxyphenyl)oxazole | 87 |

| 4 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-5-ethoxyoxazole | 86 |

| 5 | 4-Nitrophenyl | 5-Ethoxy-2-(4-nitrophenyl)oxazole | 82 |

| 6 | 3-Nitrophenyl | 5-Ethoxy-2-(3-nitrophenyl)oxazole | 86 |

| 7 | 2-Chlorophenyl | 2-(2-Chlorophenyl)-5-ethoxyoxazole | 75 |

| 8 | 2-Nitrophenyl | 5-Ethoxy-2-(2-nitrophenyl)oxazole | 72 |

| 9 | Methyl | 5-Ethoxy-2-methyloxazole | 78 |

| 10 | Ethyl | 5-Ethoxy-2-ethyloxazole | 76 |

Multicomponent Reaction Strategies for this compound Synthesis

Multicomponent reactions (MCRs) offer a highly efficient approach to complex molecules in a single step, minimizing waste and saving time. These strategies are particularly valuable for creating libraries of compounds for screening purposes.

Elucidation of Three-Component Condensations Involving α-Isocyanoacetates

A notable multicomponent synthesis of 5-alkoxyoxazoles has been developed based on the reactivity of α-isocyanoacetates. nih.govresearchgate.net In this approach, an amine, an aldehyde, and an α-isocyanoacetate derivative are heated together in a suitable solvent, such as toluene (B28343), to provide 5-alkoxyoxazoles in good to excellent yields. nih.gov

The reaction mechanism is thought to proceed through the initial formation of an α,β-unsaturated α-isocyano intermediate from the Knoevenagel condensation of the aldehyde and the α-isocyanoacetate. The amine then undergoes a conjugate addition to this intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the nitrogen onto the isocyano carbon, followed by tautomerization and elimination of the amine, leads to the formation of the 5-alkoxyoxazole ring. The "alkoxy" group, such as ethoxy, is derived from the ester functionality of the starting α-isocyanoacetate. This method highlights a divergent reactivity profile of α-isocyanoacetates, enabling the efficient construction of the 5-alkoxyoxazole core. nih.gov

Advanced and Sustainable Synthetic Protocols

In line with the principles of green chemistry, modern synthetic methods aim to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and using energy-efficient processes.

Electrochemical Synthesis of Oxazoles and Analogues

Electrochemical synthesis has emerged as a powerful and sustainable alternative to traditional synthetic methods. nih.gov These reactions use electric current as a traceless reagent to drive chemical transformations, often under mild conditions and without the need for stoichiometric oxidants or reductants. rsc.org

While the direct electrochemical synthesis of this compound has not been extensively detailed, general methods for oxazole synthesis suggest its feasibility. One such strategy involves a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides. rsc.org In this process, an acyloxyphosphonium ion is generated as a key intermediate via anodic oxidation. This is followed by nucleophilic substitution and cycloaddition with an isocyanide to form the oxazole ring. This approach is performed in a green and sustainable catalytic system, avoiding the use of transition metals and toxic oxidants. rsc.org By selecting the appropriate carboxylic acid and an ethyl isocyanoacetate derivative, this method could potentially be adapted for the synthesis of 5-ethoxyoxazoles. The use of electrochemistry aligns with the goals of sustainable synthesis by offering a cleaner and more efficient route to valuable heterocyclic compounds. ijpsonline.com

Phosphine-Mediated Deoxygenative Cycloaddition Mechanisms

A modern and efficient strategy for oxazole synthesis involves the phosphine-mediated deoxygenative [3+2] cycloaddition. rsc.orgresearchgate.net This method often utilizes readily available and inexpensive carboxylic acids as starting materials. rsc.org In one electrochemical variant of this strategy, an acyloxyphosphonium ion is generated as a key intermediate through anodic oxidation. This is followed by a nucleophilic substitution and subsequent cycloaddition with an isocyanide to form the oxazole ring. rsc.org This approach is notable for avoiding the need for transition metals and harsh chemical oxidants, aligning with greener chemical principles. rsc.org

The general mechanism, as proposed in related studies, involves the activation of a substrate by a phosphine (B1218219) catalyst, such as triphenylphosphine, to form a zwitterionic intermediate. nih.gov This intermediate then undergoes a cycloaddition with a suitable coupling partner. nih.govnih.gov These reactions provide a direct route to polysubstituted cyclopentenes or pyrrolidines and can be adapted for oxazole synthesis under mild conditions, often resulting in good to excellent yields. nih.gov

Direct Synthesis from Carboxylic Acid Precursors

The direct synthesis of oxazoles from carboxylic acid precursors is a widely employed and versatile method. nih.gov A common approach involves the reaction between activated carboxylic acid derivatives (like acid chlorides or anhydrides) and activated methyl isocyanides. nih.gov However, more recent developments focus on the direct use of carboxylic acids without pre-activation, which simplifies the process. nih.govnih.gov

One such efficient method employs a stable triflylpyridinium reagent to activate the carboxylic acid in situ. nih.gov The resulting acylpyridinium salt is then trapped by isocyanoacetates to form the 4,5-disubstituted oxazole core. nih.gov This transformation demonstrates broad substrate scope and good tolerance for various functional groups. nih.gov

Another patented method for a derivative, 4-methyl-5-ethoxyoxazole acid ethyl, starts from N-ethoxalyl-α-aminopropionic acid ethyl ester. google.com The cyclization is achieved using a system of phosphorus oxychloride and triethylamine, with a catalytic amount of 4-dimethylaminopyridine (DMAP). google.com This process is noted for its simple operation, mild reaction conditions, and short reaction times, making it suitable for industrial production. google.com

Table 1: Comparison of Direct Synthesis Methods from Carboxylic Acid Precursors

| Method | Precursors | Key Reagents | Reported Advantages | Reference |

|---|---|---|---|---|

| In situ activation | Carboxylic acids, Isocyanoacetates | Triflylpyridinium reagent, DMAP | Broad substrate scope, good functional group tolerance | nih.gov |

| Dehydrative Cyclization | N-ethoxalyl-α-aminopropionic acid ethyl ester | Phosphorus oxychloride, Triethylamine, DMAP | Simple operation, mild conditions, short reaction time | google.com |

| Condensation-Cyclization | Carboxylic acids, 2-amino-2,2-dimethyl-1-propanol | Deoxo-Fluor reagent | Mild conditions, excellent yields, one-pot procedure | nih.gov |

Tandem Cycloisomerization/Hydroxyalkylation Methodologies

Tandem reactions, which combine multiple bond-forming events in a single operation, offer an atom-economical and efficient route to complex molecules. mdpi.com In the context of heterocyclic synthesis, tandem cycloisomerization/hydroxyalkylation provides a powerful tool for constructing substituted ring systems. While specific examples for this compound are not prevalent, the principle can be seen in related syntheses. For instance, the synthesis of 5-hydroxybenzofurans has been achieved through a tandem process involving PIDA-mediated oxidation and a coupling-cyclization of β-dicarbonyl compounds and hydroquinones. researchgate.net

Another relevant example is the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles to form 4H-pyrrolo[2,3-d]oxazoles. mdpi.com This intramolecular ring-to-ring isomerization is a 100% atom-economical process that proceeds through a nitrenoid-like transition state, demonstrating the efficiency of cycloisomerization pathways. mdpi.com Such strategies minimize waste by incorporating all atoms from the starting material into the final product. nih.gov

Implementation of Flow Chemistry in this compound Production

Flow chemistry has emerged as a transformative technology in chemical manufacturing, offering significant advantages over traditional batch processing. youtube.comnih.gov In a flow system, reagents are continuously fed through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. pharmablock.comnih.gov This enhanced control leads to improved heat and mass transfer, which is particularly beneficial for managing exothermic reactions and improving product selectivity. nih.gov

The application of flow chemistry can make the production of this compound and its derivatives safer, more efficient, and scalable. kncv.nl By handling smaller volumes of reactive materials at any given time, flow systems significantly reduce the risks associated with hazardous intermediates or explosive reagents. youtube.compharmablock.com This technology bridges the gap between laboratory-scale synthesis and industrial production by enabling a seamless transition and faster scale-up. nih.gov Furthermore, continuous flow processes can be integrated with online analysis and purification systems, streamlining the entire manufacturing workflow and reducing waste. youtube.comkncv.nl The use of microreactors in flow chemistry can lead to high space-time yields, making the process more cost-effective and sustainable. pharmablock.com

Green Chemistry Principles in this compound Synthesis

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.itencyclopedia.pub The synthesis of this compound can be made more sustainable by adhering to these principles, which include preventing waste, maximizing atom economy, and using safer solvents and reaction conditions. uniroma1.ityoutube.com

Development of Solvent-Free and Mild Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which often account for a significant portion of the mass and environmental impact of a chemical process. skpharmteco.com Solvent-free synthesis, where reactions are conducted in the absence of a solvent, is an ideal approach. nih.govnih.gov Techniques such as ball milling can facilitate solvent-free reactions under mild conditions. rsc.org

Where solvents are necessary, the trend is to use greener alternatives that are less toxic and more environmentally benign. skpharmteco.com For the synthesis of this compound derivatives, methods have been developed that operate under mild reaction conditions, such as at room temperature or slightly elevated temperatures, which reduces energy consumption. google.combeilstein-journals.org For example, a patented method for a 4-methyl-5-ethoxyoxazole derivative highlights its mild reaction conditions as a key advantage for industrial applicability. google.com The use of microwave-assisted synthesis can also accelerate reactions, often allowing them to proceed rapidly without the need for a solvent. nih.govnih.gov

Table 2: Examples of Green Approaches in Heterocyclic Synthesis

| Green Approach | Technique/Condition | Benefits | Reference |

|---|---|---|---|

| Solvent-Free Synthesis | Microwave Irradiation | Rapid reactions, reduced waste, no organic solvent | nih.gov |

| Solvent-Free Synthesis | Ball Milling | Mild conditions, high yields, simple operation | rsc.org |

| Mild Conditions | Reaction at 60-90°C | Reduced energy consumption, safer process | google.com |

| Safer Solvents | Synthesis in aqueous medium | Environmentally friendly, applicable to biological systems | beilstein-journals.org |

Strategies for Enhanced Atom Economy and Waste Minimization

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org Reactions with high atom economy, such as additions and cycloadditions, are inherently more efficient and generate less waste. nih.govnih.gov The ideal atom economy is 100%, where all atoms from the reactants are found in the final product. wikipedia.org

In the synthesis of this compound, strategies that enhance atom economy are highly desirable. For example, cycloaddition reactions used to form the oxazole ring are typically atom-economical. nih.gov Designing synthetic routes that avoid the use of stoichiometric reagents and protecting groups minimizes the generation of byproducts and waste. youtube.comresearchgate.net Instead, the use of catalytic reagents is preferred, as they are effective in small amounts and can be used multiple times. youtube.com The direct synthesis of oxazoles from carboxylic acids, which avoids the need to pre-form activated derivatives, is another step towards better atom economy and waste reduction. nih.gov By focusing on these principles, the chemical industry can develop more sustainable and cost-effective processes for producing valuable compounds like this compound. researchgate.net

Directed Synthesis of Substituted this compound Derivatives

The functionalization of the this compound ring at various positions allows for the creation of a diverse range of derivatives. The following subsections outline specific and targeted synthetic routes to achieve substitution at the C-2, C-4, and C-5 positions of the oxazole core.

A notable class of this compound derivatives is the 4-acyl-2-arylthio-5-ethoxyoxazoles. Research has demonstrated a successful method for the direct acylation at the 4-position of the oxazole ring. This electrophilic substitution is facilitated by the presence of both the arylthio and alkoxy groups, which enhance the reactivity of the oxazole core.

The synthesis begins with 2-arylthio-5-ethoxyoxazoles as the starting material. These precursors are subjected to acylation with various acyl chlorides in the presence of aluminum chloride. This reaction directly introduces the acyl group onto the C-4 position of the oxazole ring, yielding the desired 4-acyl-2-arylthio-5-ethoxyoxazoles in fair yields. The successful formation of these products was confirmed by infrared (IR) spectroscopy, which showed a characteristic carbonyl peak around 1720 cm⁻¹, and by ¹H NMR spectroscopy, where the disappearance of the singlet corresponding to the H-4 proton of the starting material was observed.

The table below summarizes the synthesis of several derivatives using this methodology.

| Ar (Aryl Group) | Ar' (Acyl Group) | Compound |

| 2-NO₂C₆H₄ | C₆H₅ | 4-Benzoyl-2-(2-nitrophenylthio)-5-ethoxyoxazole |

| 2-NO₂C₆H₄ | 4-CH₃OC₆H₄ | 4-(4-Methoxybenzoyl)-2-(2-nitrophenylthio)-5-ethoxyoxazole |

| 2-NO₂C₆H₄ | 4-ClC₆H₄ | 4-(4-Chlorobenzoyl)-2-(2-nitrophenylthio)-5-ethoxyoxazole |

| 2-NO₂-4-ClC₆H₃ | C₆H₅ | 4-Benzoyl-2-(4-chloro-2-nitrophenylthio)-5-ethoxyoxazole |

| 2-NO₂-4-ClC₆H₃ | 4-CH₃OC₆H₄ | 4-(4-Methoxybenzoyl)-2-(4-chloro-2-nitrophenylthio)-5-ethoxyoxazole |

| 2-NO₂-4-ClC₆H₃ | 4-ClC₆H₄ | 4-(4-Chlorobenzoyl)-2-(4-chloro-2-nitrophenylthio)-5-ethoxyoxazole |

Data derived from studies on the direct acylation of 2-arylthio-5-ethoxyoxazoles.

Detailed synthetic methodologies for the direct halogenation of the this compound ring or the synthesis of its halogenated analogues were not available in the referenced literature.

Specific synthetic pathways for the targeted synthesis of 2,4-dimethyl-5-ethoxyoxazole were not available in the referenced literature.

4-Methyl-5-ethoxyoxazole is a significant intermediate, particularly in the synthesis of vitamin B6. Industrial production methods have been developed for its efficient synthesis, primarily starting from ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate. nih.gov The process is a multi-step procedure involving alkaline hydrolysis followed by decarboxylation. nih.gov

The general pathway involves the following key steps:

Alkaline Hydrolysis: The starting material, ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate, is treated with sodium hydroxide (B78521) in a solvent system, often containing toluene and water. nih.govmdpi.com This step saponifies the ester group at the C-2 position.

Acidification and Decarboxylation: After hydrolysis, the aqueous phase is separated and acidified with an acid like hydrochloric acid to a pH between 1.0 and 2.5. nih.govmdpi.com An organic solvent is added, and the mixture is heated to a temperature of 30-50 °C. This acidic condition promotes the decarboxylation of the resulting carboxylic acid, releasing carbon dioxide until the reaction is complete. nih.gov

Neutralization and Purification: Following decarboxylation, the pH is adjusted to 9.0 or higher with a base. nih.gov The organic phase is then separated and subjected to reduced pressure distillation to yield the final product, 4-methyl-5-ethoxyoxazole. nih.gov

The synthesis of the precursor, ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate, can be achieved through the cyclization of N-ethoxalyl-α-aminopropionic acid ethyl ester. researchgate.net This cyclization is carried out using a dehydrating system such as phosphorus oxychloride and triethylamine, with a catalytic amount of 4-dimethylaminopyridine (DMAP) at temperatures between 60-90 °C. researchgate.net

The following table outlines various conditions reported for the hydrolysis and decarboxylation steps.

| Starting Material | Hydrolysis Conditions | Decarboxylation Conditions | Solvent |

| Ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate | NaOH, Toluene/Water, 20°C, 3h | HCl to pH 1.0, 30°C | Methyl tert-butyl ether |

| Ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate | NaOH, Toluene/Water, 40°C, 2h | HCl to pH 2.5, 50°C | Chloroform |

| Ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate | NaOH, Toluene/Water, 80°C, 1h | HCl to pH 2.0, 40°C | Dichloromethane |

Data derived from patented industrial preparation methods for 4-methyl-5-ethoxyoxazole. mdpi.com

Chemical Reactivity Profiles and Mechanistic Investigations of 5 Ethoxyoxazole

Diels-Alder (DA) Reactions of 5-Ethoxyoxazoles as Dienes

The 5-alkoxyoxazole ring system is a versatile building block in organic synthesis, participating in various chemical transformations such as hetero-Diels–Alder (HDA) reactions. researchgate.netresearchgate.net These reactions provide synthetic routes to important heteroaromatic scaffolds like pyridines and furans. researchgate.net The HDA reaction, a variation of the Diels-Alder reaction, is particularly useful for synthesizing six-membered heterocyclic rings when either the diene or the dienophile contains a heteroatom. sigmaaldrich.com

5-Ethoxyoxazoles serve as effective dienes in HDA reactions, providing a general, single-step method for accessing polysubstituted 3-hydroxypyridine (B118123) scaffolds. nih.gov These reactions can be catalyzed, for instance by Nd(OTf)₃ at room temperature, and demonstrate good functional group tolerance. nih.gov The versatility of 5-alkoxyoxazoles extends to reactions with various dienophiles, leading to a range of heterocyclic products. researchgate.netresearchgate.net

Cycloaddition reactions between 5-ethoxyoxazole derivatives and various trifluoromethyl alkenes result in the formation of trifluoromethyl-substituted pyridine (B92270) systems. researchgate.netresearchgate.net For instance, reactions involving 2,4-dimethyl this compound or 4-methyl this compound with dienophiles such as ethyl 4,4,4-trifluorocrotonate, 3,3,3-trifluoro-1-(phenylsulfonyl)-1-propene, and 2-(trifluoromethyl) propenoic acid yield the corresponding pyridine derivatives in moderate amounts (20–56%). researchgate.netresearchgate.net The structures of these products are typically confirmed using multinuclear NMR techniques. researchgate.netresearchgate.net

A theoretical study of the reaction between 2,4-dimethyl-5-ethoxyoxazole and ethyl 4,4,4-trifluorocrotonate in toluene (B28343) at 298 K characterized the former as a strong nucleophile and the latter as a strong electrophile. researchgate.netresearchgate.net This polar Diels-Alder reaction proceeds to form trifluoromethylated pyridine derivatives. researchgate.net

| This compound Derivative | Trifluoromethyl Alkene Dienophile | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2,4-Dimethyl this compound | Ethyl 4,4,4-trifluorocrotonate | Trifluoromethyl-substituted pyridine | Moderate (20-56%) | researchgate.netresearchgate.net |

| 4-Methyl this compound | Ethyl 4,4,4-trifluorocrotonate | Trifluoromethyl-substituted pyridine | Moderate (20-56%) | researchgate.netresearchgate.net |

| 2,4-Dimethyl this compound | 3,3,3-trifluoro 1-(phenylsulfonyl)-1-propene | Trifluoromethyl-substituted pyridine | Moderate (20-56%) | researchgate.netresearchgate.net |

| 4-Methyl this compound | 3,3,3-trifluoro 1-(phenylsulfonyl)-1-propene | Trifluoromethyl-substituted pyridine | Moderate (20-56%) | researchgate.netresearchgate.net |

| 2,4-Dimethyl this compound | 2-(Trifluoromethyl) propenoic acid | Trifluoromethyl-substituted pyridine | Moderate (20-56%) | researchgate.netresearchgate.net |

| 4-Methyl this compound | 2-(Trifluoromethyl) propenoic acid | Trifluoromethyl-substituted pyridine | Moderate (20-56%) | researchgate.netresearchgate.net |

The reaction of 4-methyl-5-ethoxy oxazole (B20620) with maleic anhydride (B1165640) is a well-documented process. google.com When the two reactants are mixed in dry benzene (B151609), an exothermic reaction occurs. google.com The resulting adduct can then be further processed. google.com This specific Diels-Alder reaction serves as a pathway for preparing 2-methyl-3-hydroxy-pyridines. google.com Similarly, pyridoxine (B80251) and its analogues have been synthesized through the Diels-Alder reaction of 4-methyl-5-alkoxy oxazoles with dienophiles like maleic anhydride, diethyl maleate (B1232345), and diethyl fumarate, followed by reduction. researchgate.net

The regioselectivity of the Diels-Alder reaction involving 5-ethoxyoxazoles can be influenced by the nature of the reactants. In reactions with asymmetrical dienophiles, such as in the case of 4-carboxymethyl-5-ethoxyoxazole, there is a preference for the electron-attracting group to be introduced at the γ-position of the resulting pyridine nucleus. researchgate.net However, the reaction is not always completely regioselective. researchgate.net For example, the reaction between 2,4-dimethyl-5-ethoxyoxazole and ethyl 4,4,4-trifluorocrotonate yields a 3:1 ratio of two different trifluoromethylated pyridine derivatives, indicating a complex mechanism where the cycloaddition is not entirely regioselective. researchgate.net

In terms of stereoselectivity, theoretical studies have confirmed an endo preference in certain reactions. researchgate.net A study on the reaction between 2,4-dimethyl-5-ethoxyoxazole and ethyl 4,4,4-trifluorocrotonate indicated that the transition state corresponding to the endo approach is favored, which is consistent with experimental findings. researchgate.net This endo stereoselectivity is supported by analyses of molecular electrostatic potential and non-covalent interactions. researchgate.net Generally, in Diels-Alder reactions, the endo product is favored due to secondary orbital overlap, an additional bonding interaction between the diene and the dienophile's π system in the transition state. libretexts.org

A notable variation of the HDA reaction is the decarboxylative pathway, which provides a direct route to certain substituted pyridines. The reaction of 4-carboxymethyl-5-ethoxyoxazole with dienophiles like maleic anhydride and fumaric acid leads to decarboxylated products. researchgate.net A thermally controlled, metal-free decarboxylative hetero-Diels-Alder reaction between 5-alkoxyoxazoles and acrylic acid has been reported as a strategy to access valuable 2,6-difunctionalized 3-hydroxypyridines. researchgate.netlookchem.com This modified Kondrat'eva cycloaddition involves an unprecedented thermally controlled decarboxylative aromatization. lookchem.comresearchgate.net The protocol shows broad functional group tolerance, being compatible with ketones, amides, esters, ethers, and nitriles. researchgate.netlookchem.com

The mechanism of the Diels-Alder condensation of 5-ethoxyoxazoles has been investigated through both computational and experimental studies. researchgate.net Early mechanistic discussions were based on calculations of the π-electron charge distributions for the diene and dienophile molecules using the Hückel MO method. researchgate.net

Comprehensive Mechanistic Studies of Diels-Alder Reactions

Differentiation of Concerted Versus Stepwise (Two-Stage One-Step) Mechanisms

The mechanism of cycloaddition reactions involving this compound, particularly in Diels-Alder reactions, has been a topic of considerable discussion, with evidence pointing towards both concerted and stepwise pathways. Theoretical studies, such as those employing molecular electron density theory (MEDT), have been instrumental in elucidating these mechanisms.

For instance, the Diels-Alder reaction between 2,4-dimethyl-5-ethoxyoxazole and ethyl 4,4,4-trifluorocrotonate has been theoretically examined. researchgate.net Analysis of the reaction profile, including the use of Parr functions to study regioselectivity, suggests a polar mechanism where the oxazole acts as a nucleophile and the trifluorinated alkene as an electrophile. researchgate.net Further analysis of the intrinsic reaction coordinate (IRC) profile using the electron localization function (ELF) has proposed a non-concerted, two-stage one-step mechanism. researchgate.net This mechanism involves the formation of a first single bond, leading to an intermediate, followed by the formation of the second bond to complete the cycloadduct. researchgate.netresearchgate.net This type of mechanism can be competitive with a two-step, zwitterionic pathway. researchgate.netresearchgate.net

The distinction between a concerted and a stepwise mechanism is crucial for understanding the stereochemical and regiochemical outcomes of these reactions. libretexts.org While a truly concerted reaction proceeds through a single transition state, a two-stage one-step mechanism involves an intermediate that is not a stable minimum on the potential energy surface but rather a point along the reaction coordinate between two transition states. libretexts.orgnih.gov

Role of Zwitterionic Intermediates in Cycloaddition Pathways

Zwitterionic intermediates play a significant role in certain cycloaddition pathways of this compound, particularly in formal [3+2] cycloadditions. These intermediates are proposed to form through the nucleophilic attack of the oxazole on an electron-deficient species.

A notable example is the reaction of 5-alkoxyoxazoles with nitrosobenzene (B162901) derivatives. oup.com The reaction does not yield a Diels-Alder adduct but instead produces 2,5-dihydro-1,2,4-oxadiazoles. oup.com The proposed mechanism involves a stepwise pathway initiated by the attack of the oxazole on the nitrosobenzene, leading to a zwitterionic intermediate. oup.com This intermediate then undergoes a ring-opening of the oxazole to form a more stable imino nitrone intermediate, which subsequently cyclizes to afford the final product. oup.com The high regioselectivity of this reaction is attributed to the stability of the intermediates rather than steric factors. oup.com

The formation of zwitterionic intermediates has also been suggested in reactions with other heterodienophiles like N-phenyl-1,2,4-triazoline-3,5-dione (PTAD). clockss.org In these cases, the nucleophilic character of the this compound facilitates the attack on the electrophilic dienophile, leading to the formation of a zwitterion. clockss.org The trapping of such zwitterionic intermediates can be a key strategy in designing complex reaction sequences. acs.orgnih.gov While direct observation of these intermediates is often challenging, their existence is supported by the nature of the products formed and by theoretical calculations. researchgate.netsemanticscholar.orgmdpi.com

Formal Cycloaddition Reactions

This compound's versatile reactivity is highlighted by its participation in a range of formal cycloaddition reactions, serving as a valuable building block in synthetic organic chemistry. researchgate.netresearchgate.net

Exploration of 1,3-Dipolar Cycloadditions

This compound can act as a synthon for 1,3-dipoles, engaging in formal [3+2] cycloaddition reactions. researchgate.netresearchgate.net These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. wikipedia.org For instance, the reaction of 5-ethoxyoxazoles with electron-deficient species can lead to cycloadducts that are not accessible through conventional Diels-Alder pathways.

An interesting case is the reaction of 5-alkoxy-2-aminooxazoles with dimethyl acetylenedicarboxylate (B1228247) (DMAD). oup.com Instead of the expected furan (B31954) derivative from a Diels-Alder reaction, a pyrrole (B145914) derivative is formed. oup.com This outcome is explained by the ring-opening of the highly reactive 5-alkoxy-2-aminooxazole into an acyl-substituted nitrile ylide intermediate, which then undergoes a [3+2] cycloaddition with the DMAD. oup.com The presence of two electron-releasing groups on the oxazole ring facilitates this ring-opening under mild conditions. oup.com

The general utility of 1,3-dipolar cycloadditions extends to the synthesis of various heterocycles like isoxazoles and triazoles from different 1,3-dipoles and dipolarophiles. wikipedia.orgnih.govbeilstein-journals.org

Photochemical [2+2] Cycloaddition Processes

5-Ethoxyoxazoles can participate in photochemical [2+2] cycloaddition reactions, particularly with carbonyl compounds and alkenes. researchgate.netresearchgate.netmdpi.com These reactions, often referred to as Paterno-Büchi reactions when involving a carbonyl group, provide a route to oxetane (B1205548) derivatives. mdpi.com

The photoirradiation of 2-methyl-5-ethoxyoxazole with certain α-diketones can lead to a mixture of products, including a [4+4]/[2+2] adduct and secondary products arising from the lability of the initially formed oxetane. mdpi.com The regioselectivity of these photocycloadditions is typically governed by the stability of the 1,4-diradical intermediate formed upon excitation. mdpi.com

In contrast to thermal [2+2] cycloadditions, which are often stepwise, photochemical versions can proceed through a concerted, suprafacial pathway due to the altered electronic state of one of the reactants upon photo-excitation. libretexts.org The reaction of 5-ethoxyoxazoles with singlet oxygen, an electronically excited state of molecular oxygen, also falls under this category of cycloadditions. illinois.edursc.org Singlet oxygen can react with dienes in a [4+2] cycloaddition (Diels-Alder type) or with alkenes in an ene reaction. illinois.edu The interaction of this compound with singlet oxygen can lead to endoperoxide formation.

Formal [3+2] Cycloadditions with Nitrosobenzene Derivatives

The reaction of 5-ethoxyoxazoles with nitrosobenzene and its derivatives is a well-established example of a formal [3+2] cycloaddition. oup.com This reaction provides a regioselective route to 2,5-dihydro-1,2,4-oxadiazole (B1627652) heterocycles. oup.com

The process is initiated by the nucleophilic attack of the oxazole on the nitroso compound, which acts as a heterodienophile. This leads to a zwitterionic intermediate that subsequently undergoes ring-opening and recyclization to form the final product. oup.com The reaction's high regioselectivity is a key feature, and it is largely independent of the electronic nature of substituents on the nitrosobenzene ring. oup.com This robust reactivity has also been explored in gold-catalyzed cycloadditions involving nitrosobenzenes and other partners. nih.gov

Other Pivotal Chemical Transformations

Beyond its participation in aryne-mediated cascades, this compound is a versatile building block involved in a variety of other pivotal chemical transformations. researchgate.net These reactions, including Claisen rearrangements, ring-opening processes, and reactions with electrophiles, highlight the diverse reactivity of the 5-alkoxyoxazole scaffold and its utility in synthesizing a range of important chemical structures. researchgate.net

The 5-alkoxyoxazole ring system is known to participate in Claisen rearrangements, a class of acs.orgacs.org-sigmatropic rearrangements. researchgate.netwikipedia.orgtcichemicals.com This reaction typically involves the thermal rearrangement of an allyl vinyl ether to produce a γ,δ-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org In the context of this compound, this reactivity would involve a suitably substituted variant, for example, an oxazole bearing an allylic substituent that can interact with the endocyclic enol ether functionality.

The general mechanism for a Claisen rearrangement is a concerted, pericyclic process that proceeds through a highly ordered, cyclic six-membered transition state. wikipedia.orglibretexts.org The Johnson-Claisen rearrangement, a notable variation, involves the reaction of an allylic alcohol with an orthoester, such as triethyl orthoacetate, under mildly acidic conditions to form a γ,δ-unsaturated ester. wikipedia.orgname-reaction.com This variant proceeds via the formation of a ketene (B1206846) acetal (B89532) intermediate, which then undergoes the characteristic acs.orgacs.org-sigmatropic shift. name-reaction.com While specific, detailed studies focusing solely on the Claisen rearrangement of this compound itself are not extensively documented in the provided context, its classification as a 5-alkoxyoxazole implies its potential to undergo such transformations, which are fundamental in carbon-carbon bond formation. researchgate.net

The oxazole ring of this compound derivatives can undergo ring-opening processes under specific conditions, a transformation that provides access to linear chemical structures like amino acid derivatives. researchgate.net The stability of the oxazole ring is influenced by its substituents. For example, related 5-hydroxyoxazole-4-carboxylic acid derivatives have been shown to be unstable, readily undergoing hydrolytic ring-opening and decarboxylation. nih.gov

In the synthesis of 4-methyl-5-ethoxyoxazole, a key step involves the decarboxylation of a 4-methyl-5-ethoxy-2-oxazolecarboxylic acid intermediate. The reaction conditions, specifically the pH after alkaline hydrolysis, are critical. Insufficient acidification leads to incomplete decarboxylation, while excessive acidity can cause the undesired ring-opening hydrolysis of the desired this compound product to an N-formyl-α-aminopropionate derivative. google.com This demonstrates the susceptibility of the this compound ring to hydrolytic cleavage under acidic conditions, a key dynamic in its chemical behavior.

5-Ethoxyoxazoles, as electron-rich heterocyclic systems, exhibit characteristic reactivity towards electrophiles. researchgate.netclockss.org Depending on the reaction conditions and the nature of the electrophile, the reaction can proceed through two main pathways: electrophilic aromatic substitution at the C4 position or an addition reaction across the C4-C5 double bond. researchgate.netclockss.org

The reaction of 5-ethoxyoxazoles with electrophiles such as bromine can lead to addition products. researchgate.netclockss.org Mechanistic studies indicate that these addition reactions proceed via the formation of an N-bromooxazolium salt intermediate. researchgate.netresearchgate.net In this process, the nitrogen atom of the oxazole ring acts as a nucleophile, attacking the electrophilic bromine. This initial attack forms a covalent bond between the nitrogen and bromine atoms, resulting in a cationic oxazolium intermediate. This reactive salt is then susceptible to further transformations and can be utilized to introduce substituents at the 4-position of the oxazole ring. researchgate.netresearchgate.net For example, the preparation of 4-bromo-5-ethoxyoxazole-2-carboxylic acid has been achieved through the bromination of an appropriate precursor. acs.org

In addition to intermolecular reactions, oxazoles bearing a suitable tether with a leaving group can undergo intramolecular cyclization to form bicyclic oxazolium salts. researchgate.netclockss.orgresearchgate.net For instance, the reaction of 2-(4'-bromobutyl)-5-ethoxyoxazole leads to an intramolecular ring closure, forming a bicyclic oxazolium salt. researchgate.net This process is often facilitated by polar solvents and the presence of a catalyst like sodium iodide. researchgate.net

These intramolecularly formed oxazolium salts are reactive intermediates that can engage with nucleophiles. clockss.orgresearchgate.net The addition of a nucleophile to the oxazolium salt can lead to a 4-oxazoline intermediate, which subsequently opens to form an azomethine ylide. researchgate.net This azomethine ylide is a versatile 1,3-dipole that can be trapped by various dipolarophiles or undergo internal proton or alkyl shifts, leading to a diverse array of interesting products, including those with piperidine (B6355638) skeletons. researchgate.net

Reactivity Profile of Lithiated Oxazoles

Lithiated oxazoles are valuable and versatile nucleophilic intermediates in organic synthesis, enabling the introduction of various substituents onto the oxazole ring. lab-cobra.frresearchgate.net The lithiation is typically achieved by deprotonation using a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures, commonly -78°C. orcid.org

The position of lithiation is dictated by the substitution pattern on the oxazole ring. For 5-substituted oxazoles, such as those with a 5-alkoxy group, deprotonation generally occurs at the C2 position due to the acidifying effect of the adjacent ring oxygen and nitrogen atoms. orcid.org However, lithiation at other positions (C4 or C5) is also possible depending on the specific substituents and reaction conditions. For example, lithiation of 2,4-diphenyloxazole (B1329949) occurs at the C5 position, while 2,5-diphenyloxazole (B146863) presents a more complex case where deprotonation can occur at the C4 position or on the ortho position of the C2-phenyl group. researchgate.net

Once formed, these lithiated species react readily with a range of electrophiles. Common transformations include:

Silylation: Quenching the lithiated intermediate with an electrophile like chlorotrimethylsilane (B32843) (TMSCl) yields the corresponding silylated oxazole. orcid.org

Alkylation and Arylation: Reactions with alkyl halides or other carbon electrophiles can introduce new carbon-carbon bonds.

Reactions with Carbonyls: Lithiated oxazoles react with aldehydes and ketones, such as benzaldehyde, to form hydroxylated oxazole derivatives. researchgate.net

The table below illustrates the reactivity of lithiated oxazoles with various electrophiles.

| Oxazole Substrate | Lithiation Conditions | Electrophile | Product | Ref |

| 5-Substituted Oxazole | n-BuLi, THF, -78°C | Chlorotrimethylsilane (TMSCl) | 2-Trimethylsilyl-5-substituted-oxazole | orcid.org |

| 2,5-Diphenyloxazole | sec-BuLi / LiTMP | Bromoethane | 4-Ethyl-2,5-diphenyloxazole | researchgate.net |

| 2,5-Diphenyloxazole | sec-BuLi / LiTMP | Benzaldehyde | 4-(Hydroxy(phenyl)methyl)-2,5-diphenyloxazole | researchgate.net |

| 2,4-Diphenyloxazole | n-BuLi | Chlorotrimethylsilane (TMSCl) | 5-Trimethylsilyl-2,4-diphenyloxazole | researchgate.net |

Aminolysis Reactions for Functionalization

Aminolysis, the cleavage of a chemical bond by an amine, serves as a powerful method for the functionalization and transformation of oxazole-related structures. researchgate.net In the context of oxazole chemistry, this reaction is prominently demonstrated in the conversion of oxazol-5-ones (also known as azlactones) into highly substituted imidazolones. mdpi.comnih.gov This transformation provides a robust route to generate molecular diversity, as a wide array of primary amines can be employed to create libraries of imidazolone (B8795221) derivatives. nih.govresearchgate.net

The reaction mechanism proceeds through a well-defined, two-step sequence:

Nucleophilic Ring-Opening: A primary amine acts as a nucleophile, attacking the electrophilic C5-carbonyl carbon of the oxazolone (B7731731) ring. This leads to the cleavage of the acyl-oxygen bond (C5-O1) and the formation of an acyclic amide intermediate. mdpi.comnih.gov

Condensation and Cyclization: The newly formed acyclic intermediate undergoes an intramolecular condensation reaction. The terminal amine of the original amino acid portion of the intermediate attacks the newly formed amide carbonyl, leading to cyclization and the elimination of a water molecule to form the stable, five-membered imidazolone ring. mdpi.com

A typical experimental procedure involves refluxing the oxazolone substrate with a primary amine in a solvent such as ethanol (B145695), sometimes with the addition of a catalytic amount of acetic acid to facilitate the reaction. mdpi.com This method has been successfully applied to synthesize a variety of imidazolones with diverse substituents, which are of interest for their potential biological activities. nih.govresearchgate.netnajah.edu

| Oxazolone Reactant | Primary Amine | Reaction Conditions | Product Type | Ref |

| 4-Vanillylidene-2-phenyl-5-oxazolone | Various Primary Amines | Ethanol, Acetic Acid, Reflux | 1,2-Disubstituted-4-vanillylidene-imidazolin-5-one | mdpi.com |

| Vanillin-based oxazolones | Hydrazines, Primary Amines | Varies | Substituted Imidazolones | nih.gov |

Applications of 5 Ethoxyoxazole As a Strategic Synthon in Advanced Organic Synthesis

Divergent Synthesis of Heteroaromatic Scaffolds

The inherent reactivity of the oxazole (B20620) ring in 5-ethoxyoxazole, particularly its function as a masked azadiene, makes it an excellent precursor for the synthesis of other heterocyclic systems through cycloaddition reactions.

Access to Pyridines and Pyridoxine (B80251) Analogues

One of the most powerful applications of this compound is in the construction of polysubstituted pyridine (B92270) rings via the hetero-Diels-Alder reaction. In this transformation, the oxazole ring acts as the diene component, reacting with a variety of dienophiles. This method provides a convergent and efficient route to the pyridine core, which is a prevalent motif in pharmaceuticals and natural products.

The reaction typically proceeds by a [4+2] cycloaddition between the this compound and a dienophile, forming a bicyclic intermediate. This intermediate is often unstable and undergoes a retro-Diels-Alder reaction, losing a molecule (such as ethanol) to aromatize into the final pyridine product. The reaction can be promoted thermally or with Lewis acids, such as Neodymium(III) triflate (Nd(OTf)3), which allows the reaction to proceed at room temperature.

Below is a table summarizing representative Diels-Alder reactions involving 5-alkoxyoxazoles for the synthesis of pyridine derivatives.

| Diene | Dienophile | Conditions | Product |

| 5-Ethoxy-4-methyloxazole | Diethyl fumarate | Heat | Pyridoxine analogue precursor |

| 5-Ethoxy-4-methyloxazole | Diethyl maleate (B1232345) | Heat | Pyridoxine analogue precursor |

| 5-Ethoxyoxazoles | Various dienophiles | Nd(OTf)₃, Room Temp. | Polysubstituted 3-hydroxypyridines |

| 4-Methyl-5-alkoxy oxazoles | 2-Butene-1,4-diol | High Temperature | Pyridoxine |

Synthesis of Oxadiazolines

The synthesis of oxadiazoline rings, which are five-membered heterocycles containing one oxygen and two nitrogen atoms, typically proceeds through pathways like the 1,3-dipolar cycloaddition of nitrile oxides. Based on available research, the use of this compound as a direct synthon for the construction of oxadiazoline scaffolds is not a commonly reported transformation.

Generation of Pyrrolidine (B122466) Structures

Pyrrolidine rings are ubiquitous in bioactive molecules and are synthesized through numerous methods, including the N-heterocyclization of primary amines with diols and various cycloaddition strategies. However, a direct synthetic route to generate pyrrolidine structures starting from this compound is not a well-established or frequently described method in the chemical literature.

Construction of Linear Chemical Motifs, Including Alpha-Amino Acid Derivatives

The oxazole ring can be considered a protected or masked form of an N-acyl-α-amino acid derivative. The inherent reactivity of the ring system, particularly its susceptibility to hydrolysis under certain conditions, allows for its strategic use as a precursor to linear chemical motifs.

Oxazolones (azlactones), which are structurally related to this compound, are well-known precursors for the synthesis of enantiomerically-enriched α-amino acids. nih.gov The oxazole ring itself is susceptible to hydrolytic ring-opening. nih.gov For instance, treatment of protected 5-hydroxyoxazole derivatives with acid can lead to a complete opening of the ring to form aminomalonic acid derivatives. nih.gov This reactivity suggests that this compound can serve as a synthon for α-amino acid derivatives, where the ring is opened at a strategic point in a synthetic sequence to reveal the linear amino acid backbone. This approach is valuable for introducing pre-functionalized amino acid fragments during the construction of more complex molecules. nih.govsemanticscholar.org

Contribution to Complex Molecule and Natural Product Synthesis

The utility of this compound and related 5-alkoxyoxazoles is prominently highlighted in the field of total synthesis, where they provide an efficient entry into key structural motifs found in natural products.

The most significant example is the synthesis of Pyridoxine (Vitamin B₆) . The hetero-Diels-Alder reaction between a 4-methyl-5-alkoxyoxazole and a suitable dienophile forms the core pyridine structure of the vitamin. This "oxazole synthesis" represented a revolutionary step that facilitated the large-scale industrial production of pyridoxine. google.com The method has been refined over the years to improve safety and environmental considerations, for example, by replacing toxic reagents like benzene (B151609) and phosphorus oxychloride with more benign alternatives. nih.gov

Beyond Vitamin B₆, the oxazole ring itself is a key structural component in a wide array of natural products isolated from both marine and terrestrial organisms, which exhibit important biological activities, including antitumor, antibacterial, and antifungal properties. researchgate.net The development of synthetic methods using precursors like this compound is therefore crucial for accessing these complex molecules and their analogues for further biological study. pitt.edupitt.edu

Synthesis of Pyridoxamine (B1203002) Phosphate (B84403) and Pyridoxal (B1214274) Phosphate Analogues

One of the most significant applications of this compound is in the synthesis of pyridine derivatives, which form the core of vitamin B6 and its biologically active coenzyme forms, pyridoxal 5'-phosphate (PLP) and pyridoxamine 5'-phosphate (PMP). The primary strategy involves a hetero-Diels-Alder reaction where the this compound ring functions as an azadiene (a diene containing a nitrogen atom).

This cycloaddition reaction is typically carried out with a suitable dienophile, such as dimethyl maleate. The initial bicyclic adduct formed is often unstable and readily undergoes a retro-Diels-Alder reaction, eliminating ethanol (B145695) to yield a substituted pyridine ring. This powerful transformation provides a direct route to the 3-hydroxypyridine (B118123) scaffold, which is central to the structure of vitamin B6 analogues.

Following the construction of the pyridine core, a series of subsequent chemical modifications are performed to arrive at the desired PLP and PMP analogues. These steps can include:

Reduction: To convert ester or other functional groups into the required hydroxymethyl or aminomethyl moieties.

Oxidation: To transform a hydroxymethyl group into the aldehyde functionality characteristic of pyridoxal.

Phosphorylation: To introduce the crucial phosphate group at the 5'-position, which is essential for coenzymatic activity.

This synthetic pathway, leveraging the reactivity of this compound, offers a flexible and efficient method for generating a wide variety of vitamin B6 analogues for biological and biochemical studies.

Preparation of Trifluoromethylated Pyridine Derivatives

The incorporation of a trifluoromethyl (CF₃) group into pharmaceutical and agrochemical compounds is a widely used strategy to enhance metabolic stability, lipophilicity, and binding affinity. This compound provides an elegant method for the synthesis of trifluoromethylated pyridine derivatives through a similar Diels-Alder approach.

In this application, this compound is reacted with a trifluoromethyl-containing alkene which acts as the dienophile. The cycloaddition-elimination cascade proceeds as previously described, directly installing the trifluoromethyl group onto the newly formed pyridine ring. This method is advantageous as it allows for the precise and regioselective introduction of the CF₃ group, avoiding the harsh conditions often required for direct trifluoromethylation of pre-formed pyridine rings. The versatility of the Diels-Alder reaction allows for the use of various substituted 5-ethoxyoxazoles and trifluoromethylated alkenes, enabling the creation of a diverse library of these valuable compounds.

Synthesis of Tritylones and Spirocyclic Anthrone (B1665570) Frameworks

A sophisticated application of this compound is in the synthesis of tritylones (specifically, 9-alkyl/aryl tritylones) through a novel cascade reaction involving arynes. nih.govacs.orgacs.org This transition-metal-free process demonstrates the unique reactivity of this compound under specific conditions. nih.govacs.org The reaction proceeds through a remarkable four-step sequence: acs.org

[4+2] Cycloaddition: The this compound reacts with an in situ generated aryne in an initial Diels-Alder reaction.

Retro-[4+2] Cycloaddition: The initial adduct undergoes a retro-Diels-Alder reaction.

Second Intermolecular [4+2] Cycloaddition: A second cycloaddition event occurs.

Hydrolytic Ring Cleavage: The intermediate undergoes hydrolysis to yield the final substituted tritylone product in good yields. nih.govacs.org

This method is noted for its efficiency, broad substrate scope, and the use of readily available starting materials. nih.govacs.org Furthermore, the resulting tritylone products are not merely synthetic endpoints; they serve as valuable precursors for the synthesis of more complex spirocyclic anthrone derivatives, further highlighting the utility of this methodology. nih.govacs.orgacs.org

The reaction tolerates a variety of substituents on both the oxazole and the aryne precursor, as shown in the table below, which summarizes the scope of the reaction with various alkyl-substituted oxazoles and substituted arynes. acs.org

| Oxazole Substituent (R) | Product | Yield (%) |

|---|---|---|

| Methyl | 3o | 65 |

| Isobutyl | 3p | 55 |

| Cyclopropyl | 3q | 51 |

| 3-Phenylpropyl | 3r | 45 |

| Benzyl | 3s | 76 |

| 4-Methoxybenzyl | 3t | 71 |

Utility in Peptidomimetic Scaffold Construction

In medicinal chemistry, peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov The oxazole ring is a well-regarded scaffold in this field, often serving as a bioisostere for the amide bond found in the peptide backbone. nih.gov

This compound serves as a foundational building block for creating more elaborate oxazole-containing amino acid analogues. researchgate.net These synthetic amino acids can then be incorporated into peptide chains using standard solid-phase or solution-phase synthesis techniques. nih.govresearchgate.net This approach allows for the construction of linear and macrocyclic peptidomimetics where the oxazole unit imparts conformational constraint and modulates the physicochemical properties of the molecule. The ability to functionalize the this compound precursor allows for the introduction of diverse side chains, enabling the creation of large libraries of peptidomimetic scaffolds for drug discovery and chemical biology. nih.gov

Enabling Late-Stage Functionalization of Complex Molecular Architectures

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, drug-like molecule in the final steps of its synthesis. This approach allows for the rapid generation of analogues to explore structure-activity relationships (SAR) without resorting to a full de novo synthesis for each new compound. LSF typically targets the modification of existing C-H bonds or other common functional groups.

While this compound is a premier synthon for the de novo construction of heterocyclic cores, its direct application as a reagent that enables late-stage functionalization on an existing complex molecule is not a prominent or documented strategy. The inherent reactivity of this compound is geared towards building molecular frameworks from simpler precursors, most notably through cycloaddition reactions. The LSF paradigm, in contrast, focuses on derivatizing an already intricate molecular architecture. Therefore, the role of this compound is firmly established in the foundational, ground-up synthesis of complex molecules rather than in their late-stage modification.

Role as a Chiral Building Block in Enantioselective Synthesis

Enantioselective synthesis, the preparation of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. The term "chiral building block" refers to an enantioenriched molecule that is incorporated into a larger structure, transferring its chirality to the final product.

This compound itself is an achiral molecule and therefore does not function as a chiral building block. Its role in enantioselective synthesis is that of an achiral synthon that participates in a stereochemistry-determining reaction. The generation of an enantioenriched product from this compound requires the influence of an external source of chirality. This can be achieved through several established strategies:

Chiral Catalysts: The Diels-Alder reaction of this compound can be rendered enantioselective by using a chiral Lewis acid catalyst. nih.govnih.govorientjchem.org The catalyst coordinates to the dienophile, creating a chiral environment that directs the approach of the oxazole from one face over the other.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the dienophile. This auxiliary directs the stereochemical outcome of the cycloaddition reaction and is subsequently removed.

Chiral Dienophiles: If the dienophile itself is a chiral, enantioenriched molecule, the cycloaddition with this compound can proceed with high diastereoselectivity, controlled by the existing stereocenter(s) on the dienophile.

In these scenarios, this compound acts as a versatile achiral component that reliably constructs the core heterocyclic structure, while the stereochemical outcome is dictated by other elements in the reaction.

Advanced Computational Studies of 5 Ethoxyoxazole Reactivity and Properties

Prediction of Reaction Pathways and Energy Landscapes

The process typically involves:

Identifying potential reactants and products.

Searching the potential energy surface (PES) for stationary points, which correspond to stable molecules (minima) and transition states (saddle points). byu.edu

Calculating the energies of these stationary points to construct a reaction profile.

This computational exploration of the energy landscape provides a detailed, step-by-step view of how a reaction proceeds, revealing the energetic barriers that must be overcome and the relative stabilities of the species involved. nih.govbiorxiv.org

Characterization of Transition States and Activation Energies

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy are critical for understanding the kinetics of a reaction. unl.edunih.govwuxiapptec.com Computational methods allow for the precise location and characterization of transition states for reactions involving 5-ethoxyoxazole.

The characterization of a transition state involves:

Geometry optimization to find the saddle point on the potential energy surface.

Frequency analysis to confirm that the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (Ea) is the energy difference between the reactants and the transition state. nih.govwuxiapptec.com It is a key parameter that determines the rate of a reaction. A lower activation energy corresponds to a faster reaction. Computational chemistry provides a means to calculate activation energies with a high degree of accuracy, allowing for the comparison of different reaction pathways and the prediction of the most favorable one. researchgate.net

Exploration of Intrinsic Reaction Coordinate (IRC) Profiles

The Intrinsic Reaction Coordinate (IRC) is the minimum energy path that connects a transition state to the reactants and products on the potential energy surface. missouri.eduscm.commdpi.comsemanticscholar.org An IRC calculation traces this path, providing a detailed picture of the geometric changes that occur as the reaction progresses. researchgate.net

Exploring the IRC profile for a reaction of this compound offers several key insights:

Confirmation of the reaction pathway: It verifies that the identified transition state indeed connects the desired reactants and products.

Understanding the reaction mechanism: It reveals the sequence of bond-breaking and bond-forming events.

Identification of potential intermediates: In some cases, the IRC path may lead to a shallow minimum, suggesting the existence of a short-lived intermediate.

The IRC profile, therefore, provides a dynamic view of the reaction, complementing the static picture provided by the structures of the reactants, products, and transition state. missouri.eduscm.commdpi.com

Computational Insights into Regioselectivity and Stereoselectivity Control

Many reactions involving substituted aromatic and heterocyclic compounds can lead to the formation of multiple isomers. Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. Stereoselectivity is the property of a chemical reaction that causes the formation of a stereoisomer in preference to others.

Computational methods are particularly powerful for predicting and explaining the regioselectivity and stereoselectivity of reactions involving this compound. By calculating the activation energies for all possible reaction pathways leading to different regioisomers or stereoisomers, it is possible to determine which product is kinetically favored. researchgate.netnih.gov

For instance, in a cycloaddition reaction, this compound could react in different orientations. Computational modeling can be used to:

Calculate the energies of the transition states for each possible orientation.

Compare the activation energies to predict the major product.

Analyze the electronic and steric factors that contribute to the observed selectivity.

These computational insights are invaluable for understanding the factors that control the outcome of a reaction and for designing reactions that produce a single desired product with high selectivity. nih.gov

Molecular Orbital Theory Analysis: HOMO-LUMO Interactions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain the reactivity of molecules. taylorandfrancis.compku.edu.cn It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comyoutube.comutexas.edu The HOMO is the orbital that is most willing to donate electrons, while the LUMO is the orbital that is most able to accept electrons. taylorandfrancis.com

For this compound, an analysis of its HOMO and LUMO can provide insights into its reactivity:

The energy of the HOMO is related to its ionization potential and its ability to act as a nucleophile or electron donor. A higher HOMO energy indicates a greater tendency to donate electrons.

The energy of the LUMO is related to its electron affinity and its ability to act as an electrophile or electron acceptor. A lower LUMO energy indicates a greater tendency to accept electrons.

The HOMO-LUMO gap (the energy difference between the HOMO and LUMO) is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. utexas.edu

By examining the shapes and energies of the HOMO and LUMO of this compound and its potential reaction partners, it is possible to predict the most likely sites of reaction and the nature of the interaction (e.g., nucleophilic attack, electrophilic attack, or pericyclic reaction). This analysis provides a qualitative but powerful tool for understanding and predicting chemical reactivity.

Benchmarking Computational Methods for Oxazole-Containing Systems

The accurate theoretical prediction of the chemical reactivity and properties of heterocyclic compounds such as this compound is of significant interest in various fields of chemistry. Computational chemistry offers a powerful toolkit for these investigations, but the reliability of the results is highly dependent on the chosen theoretical method. Therefore, benchmarking different computational methods against experimental data or higher-level theoretical calculations is a critical step in establishing a robust computational protocol for a specific class of molecules like oxazole-containing systems.

Research into the computational chemistry of oxazoles has revealed that there can be significant discrepancies between different theoretical approaches, particularly in the prediction of fundamental properties like heats of formation and molecular geometries. dtic.mil A comparative study of the parent oxazole (B20620) molecule using various semi-empirical and ab initio methods highlights these differences. dtic.mil The choice of method can significantly impact the calculated values, underscoring the importance of careful method selection for reliable predictions.

Heats of Formation

The heat of formation is a fundamental thermodynamic property that provides insight into the stability of a molecule. A comparison of the calculated heats of formation for oxazole using different computational methods reveals a notable scatter in the results. dtic.mil For instance, the semi-empirical AM1 method predicts a significantly higher heat of formation for oxazole compared to other methods like PM3 and MNDO, as well as higher-level ab initio calculations. dtic.mil The PM3 method has been shown to provide better agreement with experimental and MP2/6-31G* results for the oxazole heterocycle. dtic.mil

Table 1: Comparison of Calculated Heats of Formation for Oxazole

| Method | Calculated Heat of Formation (kcal/mol) |

|---|---|

| AM1 | 23.5 |

| PM3 | 7.4 |

| MNDO | 13.9 |

| 6-31G' | 10.3 |

| MP2/6-31G* | 1.8 |

| Experimental | 2.0 ± 1.0 |

Data sourced from a comparative study on computational methods for oxazole. dtic.mil

Molecular Geometry

The accurate prediction of molecular geometry, including bond lengths and angles, is crucial for understanding the reactivity and intermolecular interactions of a molecule. For oxazole, different computational methods can yield varying predictions for bond lengths, particularly those involving the oxygen atom. dtic.mil The AM1 method, for example, tends to calculate longer bond lengths around the oxygen atom in the oxazole ring compared to other methods. dtic.mil

Density Functional Theory (DFT) has become a popular tool for the study of oxazole derivatives, with the B3LYP functional, often paired with basis sets like 6-311G++(d,p), being a common choice for geometry optimizations and electronic structure calculations. irjweb.com Studies on various oxazole derivatives have utilized DFT to predict optimized structures and explore their chemical reactivity parameters. irjweb.com For instance, in a study of an N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, DFT calculations with the B3LYP method and a 6-311++G(d,p) basis set were used to determine the optimized molecular geometry. irjweb.com

Table 2: Comparison of Calculated Bond Lengths (in Å) for Oxazole

| Bond | AM1 | PM3 | MNDO | MP2/6-31G* | Experimental |

|---|---|---|---|---|---|

| O1-C2 | 1.373 | 1.356 | 1.355 | 1.361 | 1.354 |

| C2-N3 | 1.332 | 1.314 | 1.333 | 1.306 | 1.290 |

| N3-C4 | 1.411 | 1.401 | 1.405 | 1.393 | 1.388 |

| C4-C5 | 1.353 | 1.361 | 1.362 | 1.352 | 1.357 |

| C5-O1 | 1.341 | 1.368 | 1.367 | 1.370 | 1.361 |

Data sourced from a comparative study on computational methods for oxazole. dtic.mil

The findings from these benchmarking studies on the parent oxazole ring provide a valuable foundation for selecting appropriate computational methods for more complex derivatives like this compound. The sensitivity of calculated properties to the chosen method highlights the necessity of validating the computational approach to ensure the accuracy and predictive power of the theoretical investigation.

Spectroscopic Elucidation and Characterization of Reaction Intermediates Involving 5 Ethoxyoxazole

Identification and Structural Characterization of Transient Intermediates

The detection of fleeting intermediates such as zwitterions and ionic species in reactions of 5-ethoxyoxazole is key to deciphering their mechanistic pathways.

Cycloaddition reactions, particularly [3+2] cycloadditions, are fundamental processes in heterocyclic chemistry. The mechanism of these reactions can be either concerted or stepwise. In a stepwise mechanism, the formation of a zwitterionic intermediate is often postulated. nih.govwikipedia.orgnih.gov While direct spectroscopic observation of a zwitterionic intermediate involving this compound in a cycloaddition is not extensively documented, evidence for such species in reactions with related compounds has been sought using various spectroscopic methods. nih.govuni.lu

For instance, in certain [3+2] cycloaddition reactions, the presence of zwitterionic intermediates has been inferred from the stereochemical outcome of the products and the influence of solvent polarity on the reaction rates. wikipedia.org Spectroscopic techniques like low-temperature NMR spectroscopy and UV-Visible spectrophotometry have been employed to characterize zwitterionic intermediates in related systems, such as the reaction of 4,6-dinitrobenzofuroxan with a diene. uni.lu These studies often rely on stabilizing the intermediate at low temperatures to allow for its detection. The formation of acyclic adducts alongside the expected cycloadducts can also suggest the involvement of a zwitterionic intermediate that can be trapped before cyclization. nih.gov For this compound, it is hypothesized that in polar solvents, cycloaddition reactions could proceed via a zwitterionic intermediate, which could potentially be detected and characterized using these advanced spectroscopic methods under controlled conditions.

A notable advancement in the synthesis of oxazoles involves the electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids. nih.govatamanchemicals.com This method is significant as it employs readily available starting materials and avoids harsh oxidants. Mechanistic studies, including cyclic voltammetry, have provided strong evidence for the formation of an acyloxyphosphonium ion as a key intermediate. atamanchemicals.com

The proposed mechanism suggests that the electrochemical oxidation of a phosphine (B1218219), such as triphenylphosphine (B44618), in the presence of a carboxylic acid leads to the generation of the acyloxyphosphonium ion. This highly reactive intermediate then undergoes nucleophilic attack by an isocyanide, leading to a cascade of reactions that culminate in the formation of the oxazole (B20620) ring. atamanchemicals.com While this has been demonstrated for the synthesis of various oxazole derivatives, the direct application to this compound would be a logical extension, with the acyloxyphosphonium ion being a critical, albeit transient, species to be targeted for spectroscopic detection. The formation of similar oxyphosphonium intermediates has also been proposed in other deoxygenative reactions like the Mitsunobu reaction. nih.gov

Advanced Spectroscopic Techniques for In Situ Monitoring

To capture the fleeting existence of reaction intermediates involving this compound, sophisticated spectroscopic tools capable of real-time analysis are essential.

Mass spectrometry (MS) is a powerful tool for detecting and characterizing charged reaction intermediates due to its high sensitivity. atamankimya.comElectrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for this purpose as it can gently transfer ions from solution into the gas phase for analysis. fishersci.dk In the context of this compound reactions, ESI-MS could be used to intercept and identify intermediates like the acyloxyphosphonium ion discussed earlier. atamanchemicals.com Studies on the gold-catalyzed synthesis of oxazoles have successfully used ESI-MS to detect putative gold-α-oxocarbene intermediates. chem960.com

Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of the ions, making it invaluable for distinguishing between isomeric intermediates. nih.gov For reactions involving this compound that may produce isomeric products or intermediates, IM-MS could provide crucial structural insights that are not available from mass-to-charge ratio alone. For example, IM-MS has been effectively used to differentiate between isomeric poly(2-oxazoline)s. nih.gov This technique could be applied to study the intermediates in cycloaddition reactions of this compound to determine their conformation and distinguish them from other species in the reaction mixture.

Table 1: Application of Mass Spectrometry Techniques for Intermediate Detection in Oxazole Chemistry

| Technique | Application | Potential for this compound |

| ESI-MS | Detection of charged intermediates in solution. atamankimya.com | Identification of ionic species like acyloxyphosphonium ions in electrochemical synthesis. atamanchemicals.com |

| IM-MS | Separation and characterization of isomeric intermediates and products. nih.gov | Distinguishing between different conformations or isomers of cycloaddition intermediates. |

Time-resolved spectroscopy allows for the observation of molecular dynamics on extremely short timescales, from nanoseconds to femtoseconds. Time-Resolved Photoelectron Spectroscopy (TRPES) , in conjunction with ab initio dynamics simulations, has been used to study the excited-state relaxation pathways of the parent oxazole molecule.

These studies have revealed that upon UV excitation, oxazole can undergo ultrafast ring-opening. The dynamics for oxazole are reported to be on the timescale of approximately 85 femtoseconds. This process is believed to proceed via an initial excitation to a ππ* state, followed by internal conversion to a dissociative πσ* state, which leads to the cleavage of the O-C(2) bond. It is highly probable that this compound would exhibit similar photochemical behavior, with the timescale potentially being influenced by the ethoxy substituent. TRPES would be the ideal technique to probe these ultrafast dynamics and identify the transient species formed upon photoexcitation.

Table 2: Ultrafast Dynamics of Oxazole from Time-Resolved Spectroscopy

| Molecule | Excited State | Ring-Opening Timescale | Key Intermediate Feature |

| Oxazole | ππ* → πσ* | ~85 fs | O-C(2) bond cleavage |